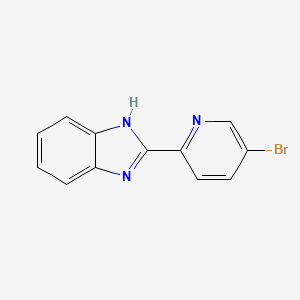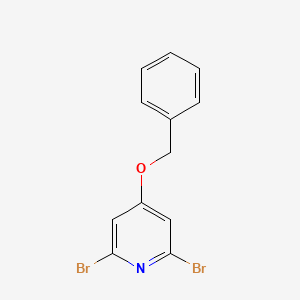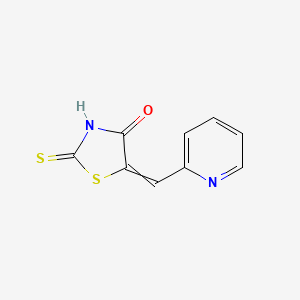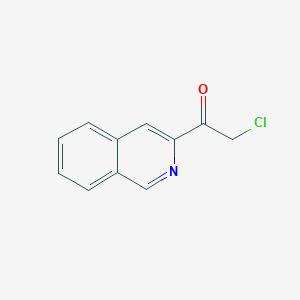
(4-(Benzyloxy)-1-methyl-1H-pyrazol-5-YL)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-[1-Methyl-4-(phenylmethoxy)-1H-pyrazol-5-yl]boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a methyl group and a phenylmethoxy group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of B-[1-Methyl-4-(phenylmethoxy)-1H-pyrazol-5-yl]boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Phenylmethoxy Group: The phenylmethoxy group can be introduced via an etherification reaction using phenylmethanol and a suitable base.
Industrial Production Methods: Industrial production of B-[1-Methyl-4-(phenylmethoxy)-1H-pyrazol-5-yl]boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The pyrazole ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used catalysts.
Bases: Potassium carbonate or sodium hydroxide are often used as bases in these reactions.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.
Major Products:
Biaryl Compounds: The primary products of Suzuki–Miyaura coupling reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
科学研究应用
B-[1-Methyl-4-(phenylmethoxy)-1H-pyrazol-5-yl]boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.
Biology: The compound can be used in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of B-[1-Methyl-4-(phenylmethoxy)-1H-pyrazol-5-yl]boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a phenylmethoxy group.
1-Methyl-4-(phenylmethoxy)-1H-pyrazole: Lacks the boronic acid group.
Uniqueness: B-[1-Methyl-4-(phenylmethoxy)-1H-pyrazol-5-yl]boronic acid is unique due to the combination of its boronic acid group and the substituted pyrazole ring, which provides enhanced reactivity and selectivity in coupling reactions compared to simpler boronic acids.
属性
分子式 |
C11H13BN2O3 |
|---|---|
分子量 |
232.05 g/mol |
IUPAC 名称 |
(2-methyl-4-phenylmethoxypyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C11H13BN2O3/c1-14-11(12(15)16)10(7-13-14)17-8-9-5-3-2-4-6-9/h2-7,15-16H,8H2,1H3 |
InChI 键 |
CCDNHGXPQVXLJA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=NN1C)OCC2=CC=CC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)


![1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)ethan-1-ol](/img/structure/B13929864.png)





![Pyrimidin-5-ylmethyl-[5-(1h-pyrrolo[2,3-b]pyridin-3-ylmethyl)-pyridin-2-yl]-amine](/img/structure/B13929886.png)
![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)



